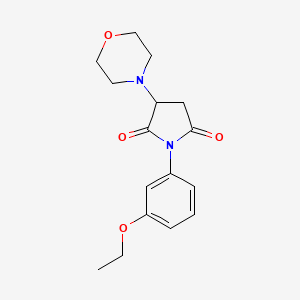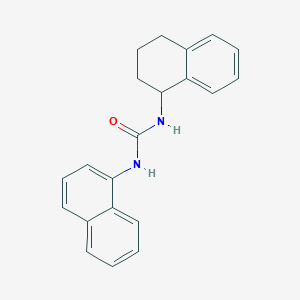![molecular formula C24H17NO9S B5113243 2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene di(2-furoate)](/img/structure/B5113243.png)
2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene di(2-furoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene di(2-furoate) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly known as ASPD and is extensively used in various research studies. ASPD is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学研究应用
ASPD has various scientific research applications due to its unique properties. It has been extensively used in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and diabetes. ASPD has also been used in the development of new materials and polymers due to its ability to form self-assembled monolayers on different substrates. Moreover, ASPD has been used as a fluorescent probe for the detection of metal ions in biological systems.
作用机制
The mechanism of action of ASPD is not well understood. However, it has been suggested that ASPD may act as an inhibitor of certain enzymes involved in the development of cancer and inflammation. ASPD may also interact with the DNA of cancer cells, leading to their death. Further studies are needed to elucidate the exact mechanism of action of ASPD.
Biochemical and Physiological Effects:
ASPD has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties. ASPD has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Moreover, ASPD has been shown to reduce the levels of pro-inflammatory cytokines in the body and improve insulin sensitivity in diabetic animals.
实验室实验的优点和局限性
ASPD has various advantages and limitations for lab experiments. One of the major advantages of ASPD is its ability to selectively target cancer cells without affecting normal cells. ASPD is also easy to synthesize and has good stability in different solvents. However, ASPD has some limitations such as its low solubility in water, which makes it difficult to use in aqueous solutions. Moreover, ASPD has poor bioavailability, which limits its use in vivo.
未来方向
ASPD has enormous potential for future research. One of the future directions for ASPD is to develop new derivatives of ASPD with improved properties such as solubility and bioavailability. Moreover, ASPD can be used in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and diabetes. Further studies are needed to elucidate the exact mechanism of action of ASPD and its potential as a therapeutic agent. Additionally, ASPD can be used in the development of new materials and polymers for various applications such as sensors and electronic devices.
合成方法
The synthesis of ASPD is a multistep process that involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. This intermediate is then reacted with 2-furoyl chloride to produce 2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene di(2-furoate) (ASPD). The yield of ASPD can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
属性
IUPAC Name |
[3-(4-acetamidophenyl)sulfonyl-4-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO9S/c1-15(26)25-16-6-9-18(10-7-16)35(29,30)22-14-17(33-23(27)20-4-2-12-31-20)8-11-19(22)34-24(28)21-5-3-13-32-21/h2-14H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLCHWPGLWWHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetamidobenzenesulfonyl)-4-(furan-2-carbonyloxy)phenyl furan-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[5-(3-chloro-2-methylphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5113187.png)
![N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5113191.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone](/img/structure/B5113204.png)

![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5113227.png)
![2-[2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5113233.png)
![1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5113240.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5113241.png)
![11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5113251.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5113253.png)
